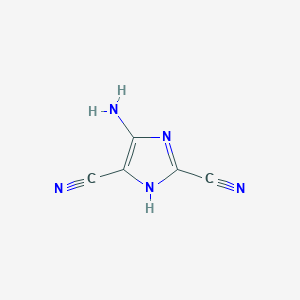
5-amino-1H-imidazole-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1H-imidazole-2,4-dicarbonitrile: is an organic compound with the molecular formula C5H3N5 and a molecular weight of 133.11 g/mol . It is known for its low conductivity, good film formability, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-2,4-dicarbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate nitrile-containing precursors . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 5-amino-1H-imidazole-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 5-amino-1H-imidazole-2,4-dicarbonitrile is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials . It is also employed in the development of conductive polymers and other advanced materials .
Biology and Medicine: This property makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the fabrication of organic electrical bistable devices . These devices are created by embedding a thin metal layer within the organic material, which can be achieved through vacuum evaporation methods .
Mechanism of Action
The exact mechanism of action of 5-amino-1H-imidazole-2,4-dicarbonitrile is still under investigation. research suggests that it may exert its effects through enzyme inhibition . The compound might interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes such as cancer cell growth . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-amino-4,5-dicyano-1H-imidazole
- 4,5-dicyano-2-aminoimidazole
- 2-amino-1H-imidazole-4,5-dicarbonitrile
Comparison: 5-amino-1H-imidazole-2,4-dicarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties . Compared to similar compounds, it exhibits better film formability and stability, making it more suitable for applications in material science and organic electronics .
Properties
Molecular Formula |
C5H3N5 |
|---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
4-amino-1H-imidazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10) |
InChI Key |
ROXJKYXRRSOBPB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)






![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)


